Clemastine fumarate salt
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Overview
Description
Clemastine fumarate salt is a compound known for its antihistamine properties. It is a first-generation histamine H1 receptor antagonist, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms. This compound is commonly used to treat symptoms of allergies, such as sneezing, runny nose, and itching .
Preparation Methods
The preparation of clemastine fumarate involves several steps:
Starting Material: The synthesis begins with N-methyl-2-(2-ethoxy)pyrrolidines.
Chlorination Substitution: This compound undergoes chlorination substitution to form N-methyl-2-(2-chloroethyl)pyrrolidines.
Reaction with Alcohol: The chlorinated compound reacts with 1-(4-chlorophenyl)-1-phenylethyl alcohol in the presence of sodamide to produce racemic clemastine.
Formation of Succinate: Succinic acid is added to form clemastine succinate.
Salt Formation: The succinate is split in acetone and water with L-(+)-tartaric acid, and fumaric acid is added to form clemastine fumarate crude product.
Recrystallization: The crude product is recrystallized with aqueous acetone solution to obtain pure clemastine fumarate.
Chemical Reactions Analysis
Clemastine fumarate salt undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not commonly reported.
Reduction: Reduction reactions are less common for this compound.
Substitution: Clemastine fumarate can undergo substitution reactions, particularly involving the pyrrolidine ring and the phenyl groups.
Common Reagents and Conditions: Typical reagents include chlorinating agents, sodamide, and acids like fumaric and succinic acids. Conditions often involve controlled temperatures and solvents like acetone and water.
Major Products: The primary product is clemastine fumarate, with potential by-products depending on the specific reaction conditions.
Scientific Research Applications
Clemastine fumarate salt has a wide range of scientific research applications:
Chemistry: It is used in studies involving histamine receptor antagonists and their effects on various chemical pathways.
Mechanism of Action
Clemastine fumarate exerts its effects by selectively binding to histamine H1 receptors. This binding blocks the action of endogenous histamine, leading to temporary relief of allergic symptoms. The compound also has anticholinergic and sedative effects, which contribute to its overall therapeutic profile .
Comparison with Similar Compounds
Clemastine fumarate is compared with other first-generation antihistamines, such as diphenhydramine and chlorpheniramine:
Diphenhydramine: Both are H1 antagonists, but clemastine fumarate has a longer duration of action and fewer sedative effects.
Chlorpheniramine: Similar in action, but clemastine fumarate is more effective in crossing the blood-brain barrier, making it more potent in treating central nervous system-related symptoms
Similar compounds include:
- Diphenhydramine
- Chlorpheniramine
- Brompheniramine
Clemastine fumarate stands out due to its unique combination of antihistamine, anticholinergic, and sedative properties, making it a versatile compound in both clinical and research settings .
Properties
Molecular Formula |
C25H30ClNO5 |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
PMGQWSIVQFOFOQ-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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